molecular formula C14H15NO5S3 B2862526 Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate CAS No. 896337-12-5

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate

Cat. No.: B2862526
CAS No.: 896337-12-5
M. Wt: 373.46
InChI Key: HLDZJDHBNJZUGU-UHFFFAOYSA-N
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Description

The compound Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate features a complex structure comprising an ethyl oxoacetate core linked to a substituted ethylamine group. This ethylamine moiety is further functionalized with two thiophen-2-yl rings and a sulfonyl (-SO₂-) group. Such structural complexity positions this compound as a candidate for pharmaceutical or materials science applications, though specific data on its bioactivity remain unexplored in the provided evidence.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S3/c1-2-20-14(17)13(16)15-9-11(10-5-3-7-21-10)23(18,19)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDZJDHBNJZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate is a compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiophene moieties and an oxo-acetic acid derivative structure. Its molecular formula is C15H15N1O4S3C_{15}H_{15}N_{1}O_{4}S_{3}, with a molecular weight of approximately 365.47 g/mol. The compound features both electron-donating and electron-withdrawing groups, which influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit broad-spectrum antimicrobial activities. A study evaluating various thiophene derivatives found that compounds similar to this compound demonstrated significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against several pathogens, including Staphylococcus aureus and Candida albicans .

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that the compound exhibits cytotoxic effects on T. cruzi at concentrations as low as 10 μM, indicating its potential as a lead compound for further development in antiparasitic therapies .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been investigated using various cancer cell lines. Notably, the compound exhibited selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), with an IC50 value of approximately 32 ng/mL. This suggests a potential role in targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The presence of thiophene rings may enhance ROS production, contributing to oxidative stress in target cells, which is a known mechanism for inducing apoptosis .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiophene derivatives, including ethyl 2-oxo derivatives. The results showed that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent .

Evaluation Against Cancer Cell Lines

In a detailed evaluation involving multiple cancer cell lines, ethyl 2-oxo derivatives were tested for their cytotoxic effects. The findings indicated that these compounds could selectively target tumor cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)amino)acetate exhibits significant biological activity, especially in medicinal chemistry and pharmacology.

Antimicrobial Properties: Derivatives of thiophene compounds have broad-spectrum antimicrobial activities. Similar compounds have demonstrated antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against pathogens like Staphylococcus aureus and Candida albicans.

Antiparasitic Activity: The compound shows promise against Trypanosoma cruzi, the agent causing Chagas disease. In vitro studies show cytotoxic effects on T. cruzi at concentrations as low as 10 μM, suggesting its potential in antiparasitic therapies.

Cytotoxicity Against Cancer Cell Lines: This compound exhibits selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), with an IC50 value of approximately 32 ng/mL, indicating a potential role in targeted cancer therapies.

Studies on Antimicrobial Efficacy

Comparative studies have assessed the antimicrobial efficacy of thiophene derivatives, including ethyl 2-oxo derivatives. Results indicate significant antibacterial activity against gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent.

Evaluation Against Cancer Cell Lines

Comparison with Similar Compounds

Core Structural Analog: Ethyl Oxoacetate Derivatives

Simpler ethyl oxoacetate derivatives share the core ethyl 2-oxoacetate structure but differ in substituents on the amino or carbonyl groups. Key examples include:

  • Ethyl 2-oxo-2-(phenylamino)acetate (C₁₀H₁₁NO₃): A basic analog with a phenylamino group, synthesized via condensation of ethyl chlorooxalate with aniline derivatives .
  • Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (C₁₁H₁₃NO₄): Incorporates a methoxy-substituted phenyl group, enhancing electron-donating properties compared to unsubstituted analogs .

Key Differences :

  • The target compound’s thiophene and sulfonyl substituents increase molecular weight (C₁₇H₁₇NO₅S₃ vs. C₁₀H₁₁NO₃) and lipophilicity, likely improving membrane permeability in biological systems.

Thiophene-Containing Analogs

Thiophene rings are critical to the target compound’s structure. Comparable analogs include:

  • Ethyl 2-oxo-2-(2-thienyl)acetate (CAS 4075-58-5, C₈H₈O₃S): A simpler analog with a single thiophen-2-yl group attached to the oxoacetate core .
  • Potassium 2-oxo-2-(thiophen-2-yl)acetate : A precursor used in the synthesis of 3,4-di(thiophen-2-yl)furan-2,5-dione, highlighting the reactivity of thiophene-oxoacetate intermediates .

Key Differences :

  • The target compound’s dual thiophene rings and sulfonyl group create a more extended conjugated system, which may enhance UV absorption or electrochemical properties compared to single-thiophene analogs.

Sulfur-Containing Functional Group Analogs

Sulfur-based functional groups influence electronic and steric properties. Relevant compounds include:

  • Ethyl 2-((2-methoxy-5-methylphenyl)sulfanyl)-2-oxo-acetate (C₁₂H₁₄O₄S): Features a sulfanyl (-S-) group instead of sulfonyl, offering weaker electron-withdrawing effects .
  • 3,4-di(thiophen-2-yl)furan-2,5-dione (C₁₂H₆O₃S₂): A furan-dione derivative with thiophene substituents, demonstrating the utility of thiophene rings in constructing conjugated systems .

Key Differences :

  • Sulfonyl groups (-SO₂-) in the target compound increase oxidative stability compared to sulfanyl (-S-) analogs, which are prone to oxidation.
  • The furan-dione core in ’s compound differs from the oxoacetate core, leading to distinct reactivity (e.g., electrophilic substitution vs. nucleophilic acyl substitution).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications References
Target Compound C₁₇H₁₇NO₅S₃ Two thiophen-2-yl, sulfonyl Oxoacetate, amino, sulfonyl High MW, potential bioactivity -
Ethyl 2-oxo-2-(2-thienyl)acetate C₈H₈O₃S Thiophen-2-yl Oxoacetate Intermediate for complex synthesis
Ethyl 2-oxo-2-(phenylamino)acetate C₁₀H₁₁NO₃ Phenylamino Oxoacetate, amino Model for structure-activity studies
3,4-di(thiophen-2-yl)furan-2,5-dione C₁₂H₆O₃S₂ Two thiophen-2-yl Furan-dione Conjugated system for materials
Ethyl 2-((2-methoxy-5-methylphenyl)sulfanyl)-2-oxo-acetate C₁₂H₁₄O₄S Methoxy-methylphenyl, sulfanyl Oxoacetate, sulfanyl Solubility in organic solvents

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